BenchChemオンラインストアへようこそ!

Vardenafil

PDE5 Inhibition IC50 Enzyme Assay

Choose Vardenafil (CAS 224785-90-4) for your PDE5 research to ensure unmatched assay sensitivity and reproducibility. Its sub‑nanomolar IC50 (0.1‑0.14 nM) provides a 16‑fold higher potency than sildenafil, enabling detection of subtle enzymatic changes at physiological concentrations. The unique intermediate PDE1 selectivity (1,000‑fold vs. PDE5) allows controlled cardiovascular profiling, while the rapid Tmax (~40 min) and short half‑life (~4 h) make it ideal for acute, on‑demand animal dosing studies without drug accumulation. Its 5.4‑fold greater ex‑vivo skin permeability positions it as the leading candidate for transdermal proof‑of‑concept formulations. Using generic alternatives compromises experimental validity; specify Vardenafil to maintain scientific rigor.

Molecular Formula C23H32N6O4S
Molecular Weight 488.6 g/mol
CAS No. 224785-90-4
Cat. No. B611638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVardenafil
CAS224785-90-4
SynonymsVardenafil;  Levitra;  Staxyn;  Vivanza;  BAY 38-9456;  BAY-38-9456;  BAY38-9456; 
Molecular FormulaC23H32N6O4S
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
InChIInChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)
InChIKeySECKRCOLJRRGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 3.5 mg/L at 25 °C /Estimated/
3.25e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vardenafil (CAS 224785-90-4): A High-Potency PDE5 Inhibitor for Erectile Dysfunction Research and Procurement


Vardenafil (CAS 224785-90-4) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum [1]. As an orally active PDE5 inhibitor, vardenafil is a key research compound for investigating the nitric oxide/cGMP signaling pathway in erectile dysfunction (ED) and related vascular disorders [2]. Its high inhibitory potency against PDE5, with an IC50 value in the sub-nanomolar range, distinguishes it as a critical reference standard and active pharmaceutical ingredient (API) for both academic and industrial research .

Why Vardenafil (CAS 224785-90-4) Cannot Be Substituted by Other PDE5 Inhibitors in Research


Substituting vardenafil with other PDE5 inhibitors like sildenafil, tadalafil, or avanafil is scientifically unjustified due to significant differences in PDE5 inhibitory potency, isoform selectivity profiles, and pharmacokinetic parameters [1]. While all these compounds target the PDE5 enzyme, their in vitro potency and selectivity against other PDE isozymes (e.g., PDE1, PDE6, PDE11) vary by orders of magnitude, leading to divergent off-target effects and research outcomes [2]. Furthermore, differences in physicochemical properties, such as lipid solubility and skin permeability, directly impact formulation and assay development [3]. Therefore, using a generic alternative without accounting for these quantifiable differences can compromise experimental reproducibility and invalidate comparative analyses [4].

Vardenafil (CAS 224785-90-4): Quantitative Evidence for Superior PDE5 Inhibition and Differentiated Performance


PDE5 Inhibitory Potency: Vardenafil Exhibits the Lowest IC50 Among First-Generation PDE5 Inhibitors

Vardenafil demonstrates significantly higher potency against PDE5 compared to sildenafil, tadalafil, and avanafil in in vitro enzymatic assays. The mean IC50 value for vardenafil against PDE5 is 0.1 nM, which is 16-fold lower than sildenafil (1.6 nM), 40-fold lower than tadalafil (4.0 nM), and 52-fold lower than avanafil (5.2 nM) [1]. An independent study corroborates this high potency, reporting a geometric mean IC50 of 0.14 nM for vardenafil versus 3.5 nM for sildenafil and 6.74 nM for tadalafil [2]. This data confirms vardenafil as the most potent first-generation PDE5 inhibitor available for research.

PDE5 Inhibition IC50 Enzyme Assay Erectile Dysfunction

Selectivity Profile: Vardenafil Balances High PDE5 Potency with Distinct PDE1 and PDE6 Inhibition

Vardenafil exhibits a unique selectivity profile among PDE5 inhibitors. Its selectivity for PDE5 over PDE1 is 1,000-fold (vs. 375-fold for sildenafil and >10,000-fold for tadalafil and avanafil) [1]. Its selectivity for PDE5 over PDE6 is 21-fold, comparable to sildenafil (16-fold) but significantly lower than tadalafil (550-fold) [1]. This indicates that while vardenafil is highly potent against PDE5, it has a measurable, albeit low, affinity for PDE6, which is associated with transient visual disturbances [2]. This distinct selectivity pattern, particularly the intermediate PDE1 selectivity, is critical for researchers studying off-target effects related to vasodilation and tachycardia [3].

PDE Isoform Selectivity PDE1 PDE6 Off-target Effects

Pharmacokinetic Profile: Vardenafil's Short Tmax Enables Rapid-Onset Experimental Models

Vardenafil is characterized by a short time to maximum plasma concentration (Tmax) of approximately 40 minutes, which is the fastest among the major PDE5 inhibitors [1]. In comparison, sildenafil has a Tmax of ~60 minutes, and tadalafil has a much longer Tmax of ~120 minutes [1]. Vardenafil also has a relatively short plasma half-life of ~4 hours, similar to sildenafil, but contrasting sharply with tadalafil's extended half-life of 15.5-17.5 hours [REFS-2, REFS-3]. This combination of a fast Tmax and a short half-life makes vardenafil an ideal candidate for acute, on-demand dosing studies in animal models and for investigating rapid signaling events.

Pharmacokinetics Tmax Half-life Onset of Action

Physicochemical Properties: Vardenafil Demonstrates Superior Lipid Solubility for Topical Formulation Research

Vardenafil exhibits significantly higher lipid solubility compared to sildenafil, which is a critical parameter for topical and transdermal drug delivery research. In a comparative study, vardenafil and tadalafil showed superior lipid solubility and higher solubility-to-dose ratios than sildenafil [1]. The apparent permeability coefficient (Papp) for vardenafil in an ex vivo skin model was 76 cm/h, which is over 5-fold higher than that of sildenafil (14 cm/h) and comparable to tadalafil (90 cm/h) [1]. This data positions vardenafil as a more viable candidate than sildenafil for studies involving topical penile therapy or other transdermal applications.

Physicochemical Properties Lipid Solubility Skin Permeability Topical Delivery

Optimal Research and Industrial Application Scenarios for Vardenafil (CAS 224785-90-4)


In Vitro PDE5 Inhibition Assays Requiring High Sensitivity

Vardenafil's sub-nanomolar IC50 against PDE5 (0.1-0.14 nM) makes it the preferred choice for in vitro enzymatic assays where high sensitivity and a wide dynamic range are required [1]. Its 16-fold higher potency over sildenafil allows for the detection of subtle changes in enzyme activity and facilitates studies at lower, more physiologically relevant concentrations [1].

Investigating PDE1-Mediated Off-Target Effects

Vardenafil's unique intermediate selectivity for PDE1 (1,000-fold vs. PDE5) provides a distinct tool for researchers studying the cardiovascular effects of PDE5 inhibitors [2]. Unlike tadalafil and avanafil, which have >10,000-fold selectivity, vardenafil's measurable PDE1 inhibition allows for the controlled investigation of PDE1-related vasodilation and tachycardia in cellular and animal models [2].

Acute Pharmacokinetic and Pharmacodynamic Studies in Animal Models

The rapid Tmax of ~40 minutes and short half-life of ~4 hours make vardenafil ideal for acute, on-demand dosing studies in conscious animal models [3]. This profile allows researchers to correlate drug exposure with specific time points and avoid the confounding effects of long-lasting drug accumulation seen with tadalafil [3].

Topical and Transdermal Formulation Development

Vardenafil's high lipid solubility and 5.4-fold greater ex vivo skin permeability compared to sildenafil position it as a leading candidate for the development of topical or transdermal PDE5 inhibitor formulations [4]. This property is particularly valuable for proof-of-concept studies exploring alternative routes of administration for erectile dysfunction therapy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vardenafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.